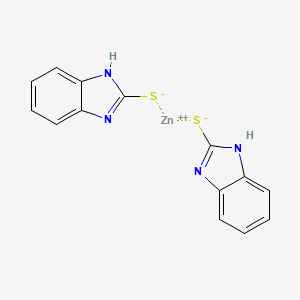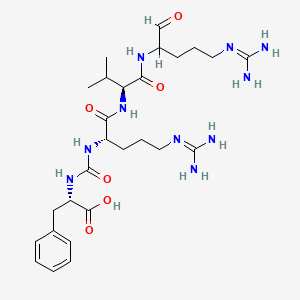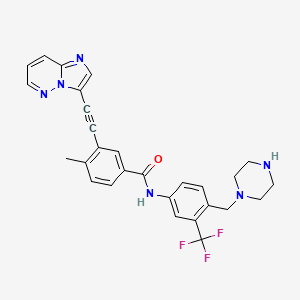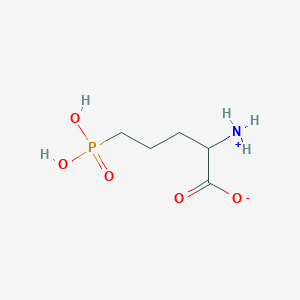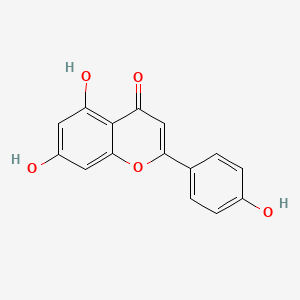
AUDA-NEPAD
Übersicht
Beschreibung
12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids, which are involved in the regulation of blood pressure and inflammation. By inhibiting soluble epoxide hydrolase, AUDA exhibits significant anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
12-(3-Adamantan-1-yl-ureido)dodecanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids into dihydroxyeicosatrienoic acids, which have different biological activities. By inhibiting soluble epoxide hydrolase, 12-(3-Adamantan-1-yl-ureido)dodecanoic acid increases the levels of epoxyeicosatrienoic acids, leading to anti-inflammatory and antihypertensive effects . The molecular targets and pathways involved include the modulation of inflammatory cytokines and signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Biochemische Analyse
Biochemical Properties
AUDA plays a significant role in biochemical reactions, particularly as an inhibitor of sEH. This enzyme is involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA reduces EET degradation, thereby attenuating neuroinflammatory responses .
Cellular Effects
AUDA has profound effects on various types of cells and cellular processes. It influences cell function by reducing microglia/macrophage activation and expression of inflammatory mediators. This leads to a decrease in blood-brain barrier (BBB) permeability, matrix metalloproteinase (MMP)-9 activity, neutrophil infiltration, and neuronal damage .
Molecular Mechanism
At the molecular level, AUDA exerts its effects through binding interactions with sEH, inhibiting the enzyme’s activity. This inhibition prevents the conversion of EETs to dihydroxy eicosatrienoic acids (DiHETrEs), preserving the anti-inflammatory activity of EETs .
Temporal Effects in Laboratory Settings
In laboratory settings, AUDA shows a reduction in functional deficits and brain damage over time. This includes a decrease in neuronal death, BBB disruption, MMP-9 activity, and neutrophil infiltration .
Dosage Effects in Animal Models
The effects of AUDA vary with different dosages in animal models. For instance, in angiotensin-infused rats, a dose of 25 mg/l AUDA administered in drinking water decreased mean arterial blood pressure .
Metabolic Pathways
AUDA is involved in the metabolic pathways of arachidonic acid. It interacts with sEH, which catalyzes the conversion of EETs to DiHETrEs .
Subcellular Localization
The subcellular localization of AUDA is also yet to be fully understood. As an sEH inhibitor, it is likely to be found wherever sEH is expressed, including in microglia/macrophages, astrocytes, neurons, and endothelial cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid involves multiple steps. One common method includes the reaction of 1-adamantylamine with dodecanedioic acid to form an intermediate, which is then reacted with phosgene to produce the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
12-(3-Adamantan-1-yl-ureido)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid. These derivatives often exhibit different biological activities and can be used in various scientific research applications .
Vergleich Mit ähnlichen Verbindungen
12-(3-Adamantan-1-yl-ureido)dodecanoic acid is unique in its potent inhibition of soluble epoxide hydrolase and its significant anti-inflammatory properties. Similar compounds include:
1-(1-Adamantyl)-3-(5-phenylpentyl)urea (APAU): Another potent inhibitor of soluble epoxide hydrolase with similar anti-inflammatory effects.
N-(1-Adamantyl)-N’-dodecylurea (ADU): Exhibits similar inhibitory activity against soluble epoxide hydrolase but with different pharmacokinetic properties.
These compounds share structural similarities with 12-(3-Adamantan-1-yl-ureido)dodecanoic acid but differ in their pharmacokinetic profiles and specific biological activities .
Eigenschaften
IUPAC Name |
12-(1-adamantylcarbamoylamino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSEOAVLVTJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435153 | |
| Record name | AUDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479413-70-2 | |
| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AUDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






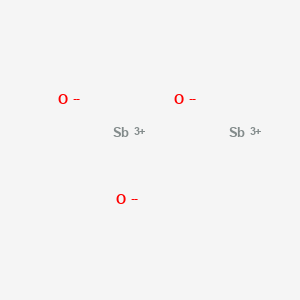
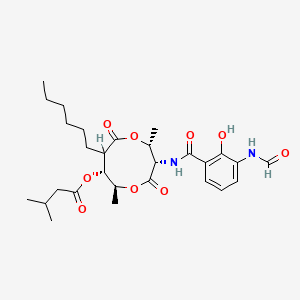
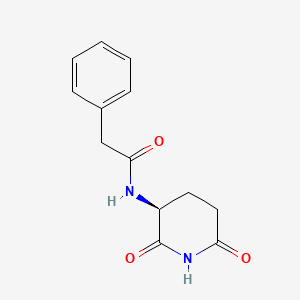
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
